molecular formula C13H24N2O4S B2679305 tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate CAS No. 2225136-09-2

tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate

Cat. No.: B2679305
CAS No.: 2225136-09-2
M. Wt: 304.41
InChI Key: KLIJNPDDNAMPCL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur atom and tert-butyl carbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

tert-butyl N-(8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-10-8-14-9-13(10)4-6-20(17,18)7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIJNPDDNAMPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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